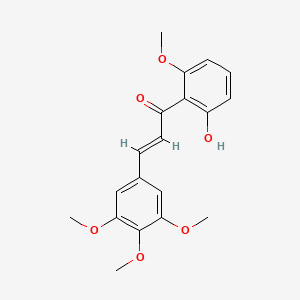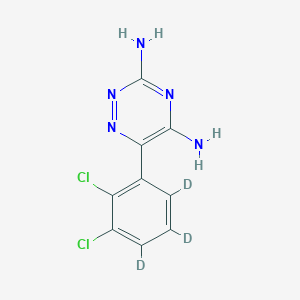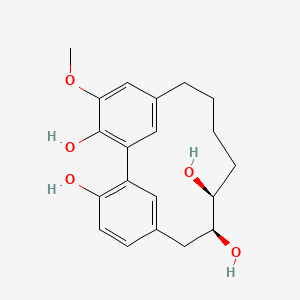
Pterokauren L3
Übersicht
Beschreibung
Pterokaurene L3 is a natural diterpenoid compound found in the herbs of Wedelia trilobata . It has gained significant attention in recent years due to its potential therapeutic and environmental applications. The molecular formula of Pterokaurene L3 is C20H30O3, and it has a molecular weight of 318.46 g/mol .
Wissenschaftliche Forschungsanwendungen
Pterokaurene L3 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a starting material for synthesizing other bioactive compounds. In biology, it is studied for its potential as an inhibitor of Leishmania pteridine reductase I, which could lead to the development of new antileishmanial drugs . In medicine, Pterokaurene L3 is being investigated for its potential therapeutic effects, including its role in promoting non-small cell lung cancer proliferation . In industry, it is used in the development of natural product-based formulations and bioprospecting .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pterokaurene L3 can be synthesized through various chemical reactions involving diterpenoids. One common method involves the extraction of ent-kaurane diterpenoids from the ethanol extract of Wedelia trilobata . The structures of these diterpenoids are elucidated using techniques such as 1H-NMR and 13C-NMR .
Industrial Production Methods: Industrial production of Pterokaurene L3 typically involves the extraction of the compound from natural sources, followed by purification processes. The compound is often stored in powder form at -20°C for long-term stability .
Analyse Chemischer Reaktionen
Types of Reactions: Pterokaurene L3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions: Common reagents used in the reactions involving Pterokaurene L3 include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of Pterokaurene L3 include various ent-kaurane diterpenoids, such as 3α-tigloyloxy Pterokaurene L3, ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid, and wedelobatins A and B .
Wirkmechanismus
The mechanism of action of Pterokaurene L3 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of Leishmania pteridine reductase I, which is essential for the survival of the parasite . Additionally, Pterokaurene L3 promotes non-small cell lung cancer proliferation by accelerating the cell cycle and inhibiting cell apoptosis .
Vergleich Mit ähnlichen Verbindungen
Pterokaurene L3 is structurally similar to other ent-kaurane diterpenoids, such as 3α-cinnamoyloxy-ent-kaur-16-en-19-oic acid and 3α-p-coumaroyloxy-ent-kaur-16-en-19-oic acid . Pterokaurene L3 is unique in its specific bioactivity and potential therapeutic applications. Its ability to inhibit Leishmania pteridine reductase I and promote non-small cell lung cancer proliferation sets it apart from other similar compounds .
Similar Compounds
- 3α-cinnamoyloxy-ent-kaur-16-en-19-oic acid
- 3α-p-coumaroyloxy-ent-kaur-16-en-19-oic acid
- ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid
- wedelobatins A and B
Eigenschaften
IUPAC Name |
(1S,4S,5R,9R,10S,13R)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-13-11-19-9-6-15-17(2,16(21)22)7-4-8-18(15,3)20(19,23)10-5-14(13)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22)/t14-,15-,17-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFVICMVZLJUEP-ABWGISGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@H](C3)C(=C)C4)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B1632555.png)


![[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate](/img/structure/B1632562.png)


![5-Chloro-1-[bis(dimethylamino)methylene]-1h-benzotriazolium 3-oxide hexafluorophosphate](/img/structure/B1632569.png)


![methyl [1-(2-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B1632577.png)


